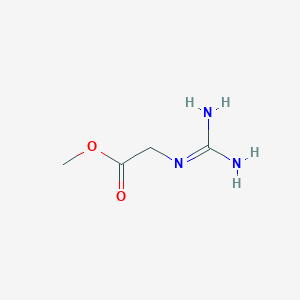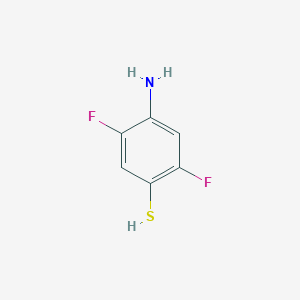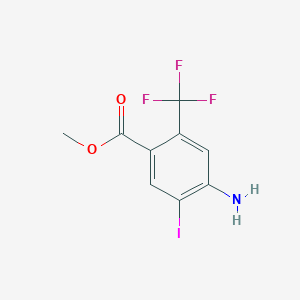
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H7F3INO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate typically involves multiple steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.
Iodination: The amino group is protected, and the compound is subjected to iodination using iodine and a suitable oxidizing agent like silver sulfate.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of azides, nitriles, or other substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of alkylamines.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
- Methyl 3-amino-4-iodo-5-(trifluoromethyl)benzoate
- Methyl 4-amino-3-iodo-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical behavior and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
1613730-39-4 |
|---|---|
Molekularformel |
C9H7F3INO2 |
Molekulargewicht |
345.06 g/mol |
IUPAC-Name |
methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)7(14)3-5(4)9(10,11)12/h2-3H,14H2,1H3 |
InChI-Schlüssel |
WITOZYAQTJCMOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride](/img/structure/B15201673.png)
![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
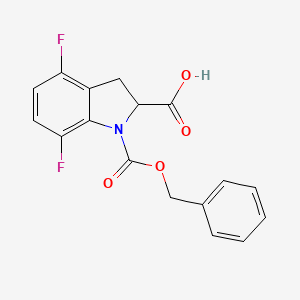
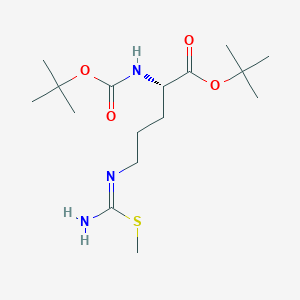
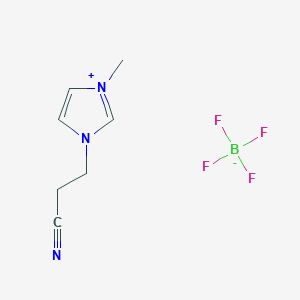
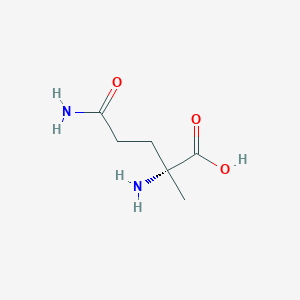
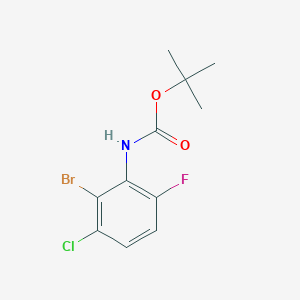
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
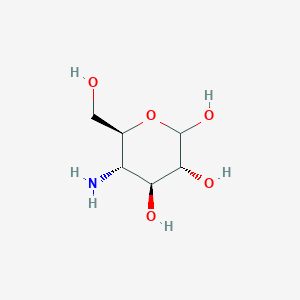
![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
